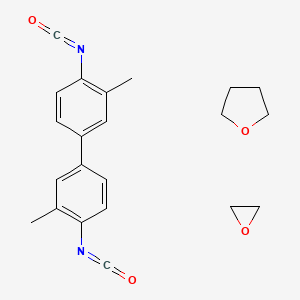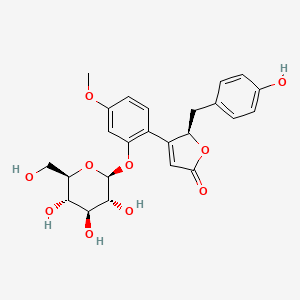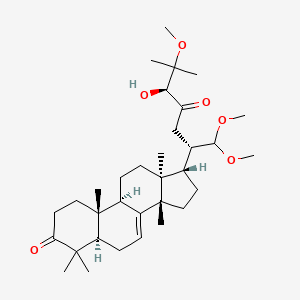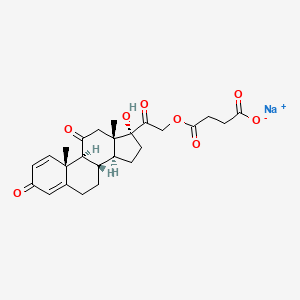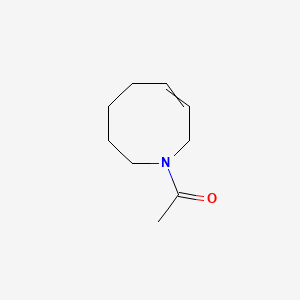
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine is an organic compound with a unique structure that includes a cyclohexadiene ring and a methylaminopropane side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine typically involves the reaction of 1,4-cyclohexadiene with appropriate amine derivatives under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification and functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexadiene ring into a more saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclohexadiene ring.
Substitution: Substitution reactions often involve nucleophiles such as halides or other amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienone derivatives, while reduction can yield cyclohexane derivatives .
Scientific Research Applications
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler compound with a similar cyclohexadiene ring structure.
2-Methylaminopropane: A compound with a similar amine side chain but lacking the cyclohexadiene ring.
Uniqueness
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine is unique due to its combination of a cyclohexadiene ring and a methylaminopropane side chain.
Properties
CAS No. |
855312-71-9 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.253 |
IUPAC Name |
1-cyclohexa-1,4-dien-1-yl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H17N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
InChI Key |
DIMNLUIMZVXIKS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CCC=CC1)NC |
Synonyms |
1-(cyclohexa-1,4-dien-1-yl)-N-methylpropan-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)

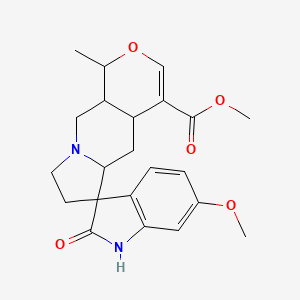
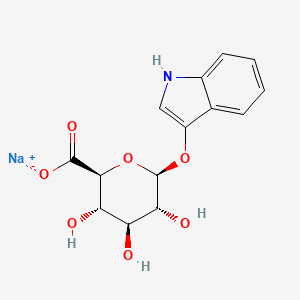
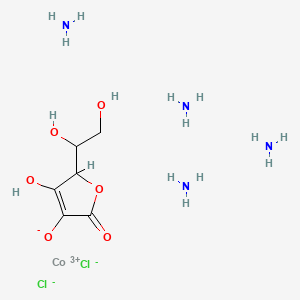
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
